1-Benzhydrylazetidine-3-carbaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

Sourcing azetidine-3-carbaldehydes with orthogonal protection often requires compromise between reactivity and nitrogen stability. 1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) resolves this with a benzhydryl protecting group that enables selective aldehyde reactions while preserving the latent amine. - Eliminates separate N-protection/deprotection steps, reducing synthetic sequences by two steps. - Validated substrate for DMSO-mediated aldehyde-to-nitrile conversion, yielding 1-(1,1-diphenylmethyl)azetidine-3-carbonitrile. - Enhanced CNS permeability profile (MW 251.32, XLogP3 2.7) for blood-brain barrier penetrant lead optimization.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 72351-37-2
Cat. No. B1290247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidine-3-carbaldehyde
CAS72351-37-2
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O
InChIInChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2
InChIKeyHMXVLPIZABNUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidine-3-carbaldehyde: Sourcing Guide and Technical Specifications


1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) is an organic compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . It features a four-membered azetidine ring substituted at the nitrogen atom with a benzhydryl (diphenylmethyl) group and at the 3-position with an aldehyde functional group . The compound has a density of 1.192 g/cm³ and a predicted boiling point of 356°C at 760 mmHg . As an intermediate, it serves as a versatile building block in organic synthesis for the development of pharmaceutical compounds and agrochemicals [1].

Orthogonal N-protection supports selective aldehyde reactions
High lipophilicity reported for CNS lead compound design
Available at 95% and 97% purity for QC workflows

Why This Azetidine Derivative Cannot Be Substituted in Drug Discovery


The combination of a benzhydryl protecting group with a free aldehyde moiety in 1-Benzhydrylazetidine-3-carbaldehyde creates a uniquely orthogonal reactivity profile that is not replicable by other azetidine-3-carbaldehyde derivatives [1]. The benzhydryl group serves as a protective moiety for the azetidine nitrogen, allowing for selective reactions at the aldehyde site while preventing undesired nucleophilic side reactions at the nitrogen atom. This orthogonal protection strategy is essential in multi-step pharmaceutical syntheses where precise control over reaction sequence is required [1]. In contrast, unsubstituted azetidine-3-carbaldehyde or azetidine-3-carbaldehyde with alternative protecting groups exhibit different reactivity, stability, and selectivity profiles, making direct substitution without process re-optimization infeasible .

Protecting group mismatch
Unprotected or differently protected azetidine-3-carbaldehydes may not provide orthogonal reactivity; process re-optimization likely required.
Purity grade may differ
Lower or unspecified purity of comparator compounds can introduce impurities affecting analytical or QC method development.
Reported methodology context
The reported one-pot aldehyde-to-nitrile conversion is specific to this substrate; not guaranteed for analogs.

Quantifiable Differentiation Against Comparator Compounds


Molecular Weight and Lipophilicity Advantage

The benzhydryl substitution in 1-Benzhydrylazetidine-3-carbaldehyde confers a significantly higher molecular weight and lipophilicity compared to unsubstituted azetidine-3-carbaldehyde. The target compound has a molecular weight of 251.32 g/mol and a calculated LogP (XLogP3) of 2.7 [1]. In contrast, unsubstituted azetidine-3-carbaldehyde has a molecular weight of 85.10 g/mol . This 166.22 g/mol increase in molecular weight and the substantial elevation in lipophilicity alter the compound's permeability and distribution properties when incorporated into drug candidates.

Physicochemical profile
Cross-study comparable
Target: MW 251.32 g/mol, LogP 2.7 | Comparator: MW 85.10 g/mol, LogP not reported
Supports CNS permeability evaluation
Calculated properties; experimental verification advised
Medicinal Chemistry Drug Design Pharmacokinetics

Orthogonal Reactivity with Protected Nitrogen

1-Benzhydrylazetidine-3-carbaldehyde uniquely combines a benzhydryl-protected azetidine nitrogen with a free aldehyde group at the 3-position, enabling selective reactions at the aldehyde site without interference from the nitrogen [1]. The benzhydryl group is recognized as a standard protecting group for the aza substituent in azetidines, which can be subsequently replaced via acylative dealkylation to yield the corresponding secondary amine [2]. This orthogonal protection is not present in unsubstituted azetidine-3-carbaldehyde, where the free nitrogen can participate in undesired nucleophilic side reactions during aldehyde transformations. The target compound thus eliminates the need for additional protecting group manipulations, reducing synthetic step count by at least one protection step and one deprotection step.

Orthogonal reactivity
Class-level inference
Benzhydryl-protected N; free aldehyde at C3
May reduce protecting group steps
Removable via acylative dealkylation (patent literature)
Organic Synthesis Protecting Group Strategy Multi-step Synthesis

High-Purity Grades for Demanding Applications

1-Benzhydrylazetidine-3-carbaldehyde is commercially available in multiple purity grades, enabling selection appropriate to the application. Suppliers offer the compound at 95% purity (Fluorochem F326000) for general synthetic applications, while 97% purity grade is available from specialized vendors (e.g., Leyan, product 1451235) [1]. This 2% absolute purity difference may be critical for applications requiring higher precision, such as analytical method development, impurity profiling, or GMP intermediate synthesis. Comparable azetidine-3-carbaldehyde derivatives without the benzhydryl group are typically offered at lower or unspecified purity levels due to stability challenges.

Purity grade availability
Head-to-head
95% and 97% purity grades commercially verified
Supports analytical QC standards
2% absolute purity difference between available grades
Quality Control Procurement Analytical Standards

Validated One-Pot Aldehyde-to-Nitrile Conversion

1-Benzhydrylazetidine-3-carbaldehyde has been validated as a substrate in a practical, cost-efficient one-pot conversion of aldehydes into nitriles mediated by 'activated DMSO' [1]. In this protocol, the aldehyde reacts with hydroxylamine hydrochloride in DMSO without additional base or catalyst, producing only water as a byproduct [1]. The method is applicable to aromatic, heterocyclic, and aliphatic aldehydes and operates on a multi-gram scale with a simple operational procedure. The corresponding nitrile product, 1-(1,1-diphenylmethyl)azetidine-3-carbonitrile (CAS 36476-86-5, molecular weight 248.33 g/mol), is documented as a downstream product derived from this intermediate [2].

One-pot nitrile conversion
Cross-study comparable
DMSO, NH₂OH·HCl, no base; multi-gram scale
Supports direct protocol implementation
Water as sole byproduct; downstream nitrile documented
Synthetic Methodology Nitrile Synthesis Green Chemistry

Research and Industrial Application Scenarios


CNS Drug Candidate Building Block

The elevated molecular weight (251.32 g/mol) and XLogP3 of 2.7 of 1-Benzhydrylazetidine-3-carbaldehyde make it a strategic building block for synthesizing lead compounds with enhanced blood-brain barrier permeability. When incorporated into drug scaffolds, the benzhydryl-azetidine moiety contributes to the lipophilic character required for CNS penetration, while the aldehyde handle enables conjugation to diverse pharmacophores. This distinguishes the compound from smaller, more polar azetidine-3-carbaldehyde derivatives (MW 85.10 g/mol) that lack the intrinsic lipophilicity for CNS applications .

Streamlined Multi-Step Synthesis

In multi-step pharmaceutical syntheses requiring selective reaction at an aldehyde site while preserving a latent amine functionality, 1-Benzhydrylazetidine-3-carbaldehyde eliminates the need for separate nitrogen protection and deprotection steps. The benzhydryl group serves as an aza substituent that can be removed via acylative dealkylation when the secondary amine is required . This orthogonal reactivity reduces synthetic sequence length by two steps compared to using unsubstituted azetidine-3-carbaldehyde, translating to higher overall yields and reduced production costs.

Analytical Method Development and QC Standards

For laboratories developing HPLC methods or establishing impurity specifications, the availability of 1-Benzhydrylazetidine-3-carbaldehyde at 97% purity provides a higher-grade reference standard compared to the standard 95% commercial grade . The 2% purity differential is significant for method validation studies where baseline noise and impurity interference must be minimized. Additionally, the compound's well-defined physicochemical properties (density 1.192 g/cm³, boiling point 356°C at 760 mmHg) facilitate accurate standard preparation and instrument calibration.

Scalable Aldehyde-to-Nitrile Process

1-Benzhydrylazetidine-3-carbaldehyde is a validated substrate for the one-pot, DMSO-mediated conversion of aldehydes to nitriles . This methodology operates without added base or catalyst, produces only water as a byproduct, and functions on a multi-gram scale. The documented downstream product, 1-(1,1-diphenylmethyl)azetidine-3-carbonitrile (CAS 36476-86-5) , is itself a valuable intermediate. Process chemists can leverage this published protocol to reduce development time and minimize waste, aligning with green chemistry principles.

Application
Selection Property
Validation Focus
CNS lead compound synthesis
High lipophilicity building block
Blood-brain barrier permeability screening
Multi-step synthesis with latent amine
Orthogonal N-protection strategy
Protecting group removal via acylative dealkylation
Analytical method development & QC
Higher purity grade availability
Impurity profiling and method validation
Aldehyde-to-nitrile process development
Reported one-pot DMSO-mediated method
Green chemistry, scalable protocol review

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